3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone
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Overview
Description
(4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one is a chiral organic compound that belongs to the class of dihydrofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and dihydrofuran derivatives.
Reaction Conditions: The key steps involve the protection of hydroxyl groups, formation of the dihydrofuran ring, and introduction of benzyloxy groups. Common reagents used include protecting agents like benzyl chloride and bases like sodium hydride.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, this compound could be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-(Methoxy)-5-((methoxy)methyl)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
(4S,5R)-4-(Ethoxy)-5-((ethoxy)methyl)dihydrofuran-2(3H)-one: Similar structure but with ethoxy groups instead of benzyloxy groups.
Uniqueness
The presence of benzyloxy groups in (4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and applications.
Properties
Molecular Formula |
C19H20O4 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4S,5R)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C19H20O4/c20-19-11-17(22-13-16-9-5-2-6-10-16)18(23-19)14-21-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-,18+/m0/s1 |
InChI Key |
ZVNMIMFCDTZKSU-ZWKOTPCHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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